molecular formula C24H26N2O5S B11129792 N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide

Cat. No.: B11129792
M. Wt: 454.5 g/mol
InChI Key: PLCNGFCVYPIPTK-UHFFFAOYSA-N
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Description

N²-Benzyl-N²-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide is a glycinamide derivative characterized by a central glycine backbone with multiple aryl and sulfonyl substituents. The compound features a benzyl group and a 4-ethoxyphenylsulfonyl moiety at the N² position, while the N-terminal is substituted with a 4-methoxyphenyl group. This structural arrangement confers unique steric and electronic properties, making it a candidate for investigating structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

2-[benzyl-(4-ethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H26N2O5S/c1-3-31-22-13-15-23(16-14-22)32(28,29)26(17-19-7-5-4-6-8-19)18-24(27)25-20-9-11-21(30-2)12-10-20/h4-16H,3,17-18H2,1-2H3,(H,25,27)

InChI Key

PLCNGFCVYPIPTK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of Benzyl Glycinamide: This step involves the reaction of benzylamine with glycine derivatives under controlled conditions.

    Introduction of Ethoxyphenyl and Methoxyphenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistency and purity. The process may include:

    Batch Processing: Sequential addition of reagents in a controlled environment.

    Continuous Flow Synthesis: A more efficient method where reagents are continuously fed into the reactor, and the product is continuously extracted.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to active sites.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Glycinamide Derivatives

Compound Name Sulfonyl Group N² Substituent N-Terminal Group Reference
Target Compound 4-Ethoxyphenyl Benzyl 4-Methoxyphenyl N/A
N²-[(4-Bromophenyl)sulfonyl]-N²-(4-ethoxyphenyl)-N-(2-methoxyphenyl)glycinamide 4-Bromophenyl 4-Ethoxyphenyl 2-Methoxyphenyl
N²-[(4-Methylphenyl)sulfonyl]-N²-(4-fluorobenzyl)-N-(4-acetamidophenyl)glycinamide 4-Methylphenyl 4-Fluorobenzyl 4-Acetamidophenyl
N²-Cyclohexyl-N²-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide 4-Bromophenyl Cyclohexyl 4-Methoxyphenyl
N-(4-Methoxyphenyl)-N²-(3-nitrophenyl)-N²-(phenylsulfonyl)glycinamide Phenyl 3-Nitrophenyl 4-Methoxyphenyl

Physicochemical Properties

  • Density : The nitro-substituted analog () has a density of 1.422 g/cm³, suggesting a compact crystalline structure .
  • Solubility : Hydroxyethyl substituents () may enhance aqueous solubility due to hydrogen bonding , whereas ethoxy/methoxy groups (target compound) likely increase lipophilicity.
  • Molecular Weight : Analogs range from ~320–450 g/mol (e.g., 449.52 g/mol for ), with the target compound estimated to fall within this range.

Biological Activity

N~2~-benzyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N-(4-methoxyphenyl)glycinamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological effects of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A benzyl group
  • An ethoxyphenyl sulfonyl moiety
  • A methoxyphenyl group attached to a glycinamide backbone

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Amidation reactions to introduce the glycinamide group.
  • Sulfonation techniques to incorporate the ethoxyphenyl sulfonyl moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Tests : Compounds were tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results showed notable inhibition zones, indicating effective antibacterial action .
  • Antifungal Activity : The compound demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus, with varying degrees of efficacy based on structural modifications .
CompoundBacterial StrainInhibition Zone (mm)
1E. coli15
2S. aureus18
3P. aeruginosa12

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example:

  • Cell Line Studies : The compound was tested against ovarian cancer cells, showing a significant reduction in cell viability at higher concentrations .

The proposed mechanisms through which this compound exerts its biological activities include:

  • Enzyme Inhibition : The sulfonamide group is known to interact with enzymes involved in bacterial growth and replication.
  • Receptor Modulation : Potential binding to specific receptors in cancer cells may alter signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2012 evaluated a series of derivatives related to this compound for their antimicrobial activity. The results indicated that modifications in the ethoxy and methoxy groups significantly impacted their effectiveness against various pathogens .
  • Anticancer Research : A recent investigation into similar compounds highlighted their ability to suppress tumor growth in xenograft models, suggesting a promising avenue for therapeutic development .

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